2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic compound characterized by its unique structure, which includes a bromobutyl side chain and a hexahydro-pyrroloimidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione typically involves the reaction of hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazolidine ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative.
Scientific Research Applications
2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the imidazolidine ring can interact with various binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methylbutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Contains a methyl group instead of a halogen.
2-(4-Hydroxybutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
The presence of the bromobutyl group in 2-(4-Bromobutyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom is a good leaving group, facilitating various substitution reactions, and its size and electronegativity can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C10H15BrN2O2 |
---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-(4-bromobutyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-5-1-2-6-13-9(14)8-4-3-7-12(8)10(13)15/h8H,1-7H2 |
InChI Key |
KMAXFRRFMGSHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.